calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Description
This compound is a calcium salt featuring a naphthalene core substituted with sulfonate groups and a diazenyl-linked aromatic ring. The structure includes a 5-chloro-4-methyl-2-sulfonatophenyl group, which confers unique electronic and steric properties. Such compounds are often used in dyes, indicators, or metal-complexing agents due to their sulfonate and azo functionalities. The calcium ion enhances solubility in polar solvents and may influence binding behavior in biological or industrial applications .
Properties
CAS No. |
65152-16-1 |
|---|---|
Molecular Formula |
C17H12CaClN3O6S2 |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C17H14ClN3O6S2.Ca/c1-9-6-15(28(22,23)24)14(7-12(9)18)21-20-13-8-16(29(25,26)27)17(19)11-5-3-2-4-10(11)13;/h2-8H,19H2,1H3,(H,22,23,24)(H,25,26,27);/q;+2/p-2 |
InChI Key |
RXBBZSCCJAVCHV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=CC(=C(C3=CC=CC=C32)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-chloro-4-methyl-2-sulfonatophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-amino-2-naphthol-4-sulfonic acid in an alkaline medium. This step forms the azo compound.
Calcium Salt Formation: Finally, the azo compound is treated with calcium chloride to precipitate the calcium salt of the dye.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is usually isolated by filtration, washed, and dried to obtain a high-purity dye .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, leading to the formation of corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Nucleophiles such as hydroxide ions in a basic medium.
Major Products
Oxidation: Formation of sulfonic acids and nitro compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Calcium;1-amino-4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which is a result of its conjugated azo structure. The sulfonate groups enhance its solubility in water, making it suitable for various applications. The calcium ion plays a role in stabilizing the structure and enhancing its binding properties in certain applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Aromatic Ring
The target compound’s phenyl ring substituents (5-chloro, 4-methyl, 2-sulfonato) distinguish it from analogs:
- Calcium 1-amino-4-[(4-methyl-2-sulfonatophenyl)azo]naphthalene-2-sulfonate (CAS 65152-20-7): Lacks the 5-chloro group, reducing electron-withdrawing effects. This may decrease stability under oxidative conditions compared to the chloro-substituted target compound .
- Aluminum(+3) 6-oxido-5-(4-sulfonatophenyl)diazenyl-naphthalene-2-sulfonate (CAS 68921-43-7): Features a hydroxyl group instead of an amino group, altering metal-binding affinity. The aluminum ion may form stronger complexes with sulfonates than calcium .
Table 1: Substituent Comparison
| Compound (CAS) | Substituents on Phenyl Ring | Key Functional Groups | Metal Ion | Molecular Weight (approx.) |
|---|---|---|---|---|
| Target Compound | 5-chloro, 4-methyl, 2-sulfonato | Amino, sulfonate | Calcium | ~550* |
| 65152-20-7 | 4-methyl, 2-sulfonato | Amino, sulfonate | Calcium | ~500* |
| 68921-43-7 | 4-sulfonato | Hydroxyl, sulfonate | Aluminum | ~450* |
*Exact molecular weights require experimental validation.
Metal Ion Influence
- Calcium vs. Sodium Salts : Sodium salts (e.g., naphthalene sulfonates in ) typically exhibit higher water solubility than calcium salts. This affects applications in aqueous systems, such as biological assays or textile dyeing .
- Calcium vs. Calcium’s +2 charge offers moderate binding, suitable for pH-sensitive applications like indicators .
Bioactivity and Structure-Activity Relationships (SAR)
highlights that structural modifications in naphthalene-based compounds significantly impact bioactivity:
- Replacing naphthalene with quinoline (compound 5) or biphenyl (compound 7) reduced potency (IC50 values of 2.5 μM vs. 1.2 μM for naphthalene-based compound 3). The target compound’s naphthalene core likely retains higher activity compared to bulkier analogs .
- Positional isomerism (1-naphthaldehyde vs. 2-naphthaldehyde in compound 6) had minimal effect on activity, suggesting the target’s substituent positions are optimized for function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
